Envonalkib citrate
Description
Historical Trajectory of ALK Inhibitor Discovery and Development
The journey of ALK inhibitors began with the identification of the NPM-ALK fusion gene in anaplastic large cell lymphoma in 1994. targetedonc.com However, it was the discovery of the EML4-ALK fusion gene in NSCLC in 2007 that catalyzed the rapid development of targeted therapies for this patient population. mdpi.comresearchgate.net
Crizotinib (B193316), initially developed as a c-Met inhibitor, was the first ALK inhibitor to receive FDA approval in 2011 for ALK-positive NSCLC, marking a significant milestone in targeted cancer therapy. targetedonc.comonclive.com While crizotinib demonstrated impressive initial response rates, the development of resistance, often through secondary mutations in the ALK kinase domain, necessitated the development of next-generation inhibitors. researchgate.netpharmafeatures.com
This led to the advent of second-generation ALK inhibitors, including ceritinib, alectinib (B1194254), and brigatinib (B606365), which showed improved efficacy and the ability to overcome some crizotinib-resistance mutations. researchgate.netnih.gov The third-generation inhibitor, lorlatinib, was subsequently developed to address a broader spectrum of resistance mutations, including the challenging G1202R mutation. mdpi.comresearchgate.net
The Emergence of Envonalkib (B10827855) Citrate (B86180) in Preclinical Investigation
Envonalkib citrate (also known as TQ-B3139) is a novel, orally active small-molecule tyrosine kinase inhibitor (TKI) that targets ALK, c-Met, and ROS1. nih.govspringer.com Developed by Chia Tai Tianqing Pharmaceutical Group, it represents a significant advancement in the field. springer.comhkexnews.hklarvol.comnmpa.gov.cn Preclinical studies have demonstrated that envonalkib has a five-fold higher potency against ALK in enzymatic assays compared to crizotinib. nih.govresearchgate.net
A key focus of its preclinical investigation was its activity against known ALK resistance mutations. Envonalkib has shown potential sensitivity to several crizotinib-resistant mutations, including L1152R, R1275Q, L1196M, and C1156Y. nih.gov This suggests that envonalkib could be a valuable therapeutic option for patients who have developed resistance to earlier-generation ALK inhibitors. pharmafeatures.com
The preclinical data supported the superiority of envonalkib over crizotinib in ALK-driven malignancies and also suggested activity against c-Met activation, a known mechanism of acquired resistance. nih.gov These promising preclinical findings paved the way for its clinical development. pharmafeatures.com
Overview of Research Paradigms and Methodologies Applied to Novel Kinase Inhibitors
The development of novel kinase inhibitors like envonalkib follows a well-established research paradigm that integrates computational methods, in vitro assays, and in vivo models.
Target-Based Drug Design: This approach leverages the three-dimensional structure of the target kinase to design inhibitors that can bind with high affinity and selectivity. rroij.com Techniques like structure-based drug design (SBDD) and molecular modeling are instrumental in optimizing the interactions between the inhibitor and the kinase's ATP-binding site or allosteric sites. rroij.comresearchgate.net
In Vitro and In Vivo Screening: Libraries of synthesized compounds are screened for their biological activity using in vitro assays that measure their ability to inhibit kinase activity and the viability of cancer cell lines. rroij.com Promising candidates are then evaluated in in vivo animal models, such as patient-derived xenografts (PDX), to assess their anti-tumor efficacy and pharmacokinetic properties. rroij.com
Structure-Activity Relationship (SAR) Studies: This iterative process involves systematically modifying the chemical structure of a lead compound to improve its potency, selectivity, and pharmacokinetic profile. rroij.com
Pharmacokinetic and Metabolism Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate is crucial. rroij.com Mass balance studies using radiolabeled compounds help to identify metabolites and determine the primary routes of elimination. patsnap.com
Clinical Trials: Rigorous clinical trials are conducted in phases to evaluate the safety and efficacy of the new drug in humans. Phase I trials establish the safety profile, while Phase II and III trials assess efficacy against standard-of-care treatments. nih.gov
Detailed Research Findings
Preclinical and clinical research has provided significant insights into the efficacy of this compound.
Enzymatic and Cellular Activity: In enzymatic assays, envonalkib demonstrated potent inhibition of wild-type ALK with an IC₅₀ of 1.96 nM. It also showed activity against the L1196M and G1269S resistance mutations with IC₅₀ values of 35.1 nM and 61.3 nM, respectively.
Clinical Efficacy: A pivotal Phase III clinical trial (NCT04009317) compared envonalkib to crizotinib in treatment-naïve ALK-positive NSCLC patients. nih.govhkexnews.hk The results, published in Signal Transduction and Targeted Therapy, demonstrated the superiority of envonalkib. hkexnews.hk
The median progression-free survival (PFS) as assessed by an Independent Review Committee (IRC) was 24.87 months for the envonalkib group compared to 11.60 months for the crizotinib group, representing a 53% reduction in the risk of disease progression or death. nih.govhkexnews.hk The confirmed objective response rate (ORR) was also higher in the envonalkib arm. nih.gov
Central Nervous System (CNS) Activity: Envonalkib has shown promising efficacy against brain metastases, a common complication in ALK-positive NSCLC. nih.gov In patients with baseline brain metastases, envonalkib demonstrated a significant benefit. hkexnews.hk The time to progression for patients with baseline brain lesions was 30.32 months with envonalkib versus 8.28 months with crizotinib. hkexnews.hk
Below is a data table summarizing key efficacy findings from the Phase III trial.
| Efficacy Endpoint | Envonalkib | Crizotinib | Hazard Ratio (HR) |
| Median PFS (IRC) | 24.87 months | 11.60 months | 0.47 (p<0.0001) |
| Confirmed ORR (IRC) | 81.68% | 73.68% | N/A |
| CNS ORR (Baseline Brain Metastases) | 78.95% | 23.81% | N/A |
| Time to CNS Progression (Baseline Brain Metastases) | 30.32 months | 8.28 months | 0.31 |
Data sourced from the NCT04009317 Phase III clinical trial. nih.govhkexnews.hk
Structure
3D Structure of Parent
Properties
Molecular Formula |
C30H34Cl2FN5O9 |
|---|---|
Molecular Weight |
698.5 g/mol |
IUPAC Name |
3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-[4-methoxy-6-[(2S)-2-methylpiperazin-1-yl]pyridin-3-yl]pyridin-2-amine;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C24H26Cl2FN5O2.C6H8O7/c1-13-10-29-6-7-32(13)21-9-19(33-3)16(12-30-21)15-8-20(24(28)31-11-15)34-14(2)22-17(25)4-5-18(27)23(22)26;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-5,8-9,11-14,29H,6-7,10H2,1-3H3,(H2,28,31);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t13-,14+;/m0./s1 |
InChI Key |
WBLWTVLKQDRNHL-LMRHVHIWSA-N |
Isomeric SMILES |
C[C@H]1CNCCN1C2=NC=C(C(=C2)OC)C3=CC(=C(N=C3)N)O[C@H](C)C4=C(C=CC(=C4Cl)F)Cl.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Canonical SMILES |
CC1CNCCN1C2=NC=C(C(=C2)OC)C3=CC(=C(N=C3)N)OC(C)C4=C(C=CC(=C4Cl)F)Cl.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
Synthetic and Process Chemistry Research of Envonalkib Citrate
Strategies for Envonalkib (B10827855) Freebase Synthesis
The synthesis of the Envonalkib freebase, a complex molecule with a critical stereocenter, requires a multi-step approach. Research has focused on creating an efficient and stereocontrolled process suitable for large-scale production.
The convergent synthesis of Envonalkib involves the preparation of several key intermediates that are later combined to form the final molecule. The primary strategy involves the synthesis of a substituted pyrimidine (B1678525) core and a chiral aniline (B41778) fragment, followed by a crucial coupling reaction.
One of the central intermediates is 2-chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine . This compound serves as the backbone of the molecule, providing the pyrimidine ring that is essential for its biological activity. Another critical intermediate is the chiral aniline derivative, (R)-5-(1-(4-(dimethylamino)phenyl)ethyl)-2-methoxyaniline . This intermediate contains the stereocenter that is vital for the drug's efficacy.
The final key step in the synthesis of the Envonalkib freebase is typically a nucleophilic aromatic substitution (SNAr) reaction. In this step, the chiral aniline intermediate is coupled with the chloropyrimidine intermediate to form the carbon-nitrogen bond, completing the core structure of the molecule. The reaction pathway is carefully designed to be high-yielding and to avoid side reactions.
Table 1: Key Synthetic Intermediates for Envonalkib Freebase
| Intermediate Name | Chemical Formula | Role in Synthesis |
| 2-chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine | C8H7ClN4 | Pyrimidine backbone |
| (R)-5-(1-(4-(dimethylamino)phenyl)ethyl)-2-methoxyaniline | C17H22N2O | Chiral aniline fragment containing the stereocenter |
| Envonalkib Freebase | C25H28N6O | Final active pharmaceutical ingredient (API) |
The presence of a chiral center in Envonalkib necessitates a stereoselective synthetic method to produce the desired (R)-enantiomer exclusively. Obtaining high enantiomeric purity is critical, as the different enantiomers of a drug can have vastly different pharmacological activities and safety profiles.
The primary strategy for achieving this is through the synthesis of a chiral intermediate. The key chiral intermediate, (R)-5-(1-(4-(dimethylamino)phenyl)ethyl)-2-methoxyaniline, is prepared using methods that control the stereochemistry. One common approach is the use of chiral resolution, where a racemic mixture of the aniline intermediate is separated into its constituent enantiomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as a chiral carboxylic acid, allowing for the separation of the diastereomers through crystallization, followed by the liberation of the desired enantiomer.
While specific green chemistry metrics for the Envonalkib synthesis are not extensively published, the principles of green chemistry are a major consideration in modern pharmaceutical process development. The goal is to design synthetic routes that are more environmentally benign, safer, and more efficient.
For a multi-step synthesis like that of Envonalkib, key green chemistry considerations include:
Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. The coupling reaction to form the Envonalkib freebase is often designed to be high in atom economy.
Solvent Selection: Minimizing the use of hazardous solvents and replacing them with safer, more environmentally friendly alternatives. Research in pharmaceutical process chemistry often involves screening for greener solvents that maintain high reaction yields and purity.
Catalysis: Utilizing catalytic reagents in place of stoichiometric ones. Catalysts are used in small amounts and can be recycled, which reduces waste. The development of efficient catalysts for the coupling steps is a key area of focus.
Process Intensification: Reducing the number of synthetic steps and combining multiple reactions into a single pot (telescoping) can significantly reduce waste, energy consumption, and processing time.
Envonalkib Citrate (B86180) Salt Formation Science
The selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical step in drug development. For Envonalkib, the citrate salt was chosen to improve its physicochemical properties, such as solubility and stability, which are crucial for its oral bioavailability.
The formation of Envonalkib citrate involves the reaction of the Envonalkib freebase with citric acid. The process must be carefully controlled to ensure the consistent formation of the desired salt with the correct stoichiometry. The reaction is typically performed by dissolving the freebase in a suitable organic solvent and then adding a solution of citric acid.
Optimization studies focus on several key parameters:
Stoichiometry: The molar ratio of Envonalkib freebase to citric acid is a critical parameter. Typically, a ratio is chosen to ensure complete conversion to the desired salt form, often using a slight excess of citric acid, which is then removed during workup.
Solvent System: The choice of solvent is crucial as it affects the solubility of both the freebase and the resulting salt, influencing the reaction rate and the crystallization process. A mixture of solvents is often used to control solubility and induce crystallization.
Temperature: The temperature profile during the reaction and subsequent crystallization is carefully controlled to ensure the formation of the desired crystal form and to control the particle size distribution.
Reaction Time: The time required for complete salt formation is determined through kinetic studies to optimize batch cycle times in a manufacturing setting.
Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. Different polymorphs of the same compound can have different physical properties, including solubility, dissolution rate, and stability. Therefore, controlling the crystalline form of this compound is essential for ensuring consistent product quality and performance.
Extensive polymorphism screening is conducted to identify all possible crystalline forms of this compound. This involves crystallizing the salt under a wide variety of conditions, including different solvents, temperatures, and cooling rates. The identified polymorphs are then thoroughly characterized using a range of analytical techniques.
Table 2: Analytical Techniques for Polymorphism Studies
| Technique | Abbreviation | Purpose |
| Powder X-ray Diffraction | PXRD | To identify the unique crystal lattice structure of each polymorph. |
| Differential Scanning Calorimetry | DSC | To determine the melting point and thermal transitions of each form. |
| Thermogravimetric Analysis | TGA | To assess the thermal stability and identify the presence of solvates. |
| Fourier-Transform Infrared Spectroscopy | FT-IR | To detect differences in the vibrational modes of the molecules in the crystal. |
Once the desired, most stable polymorph is identified, the crystallization process is meticulously designed to produce it consistently. This may involve techniques such as controlled cooling crystallization or anti-solvent crystallization, where the addition of a second solvent in which the salt is less soluble induces precipitation. Seeding the crystallization with crystals of the desired form is a common practice to ensure that the correct polymorph is obtained reliably.
Impact of Salt Form on In Vitro Performance for Research Assays
The selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision in drug development, profoundly influencing the compound's physicochemical properties and, consequently, its performance in research assays. For Envonalkib, the citrate salt was selected to optimize characteristics essential for preclinical and in vitro evaluation. The choice of a salt can significantly alter solubility, dissolution rate, stability, and hygroscopicity, all of which are vital for generating reliable and reproducible data in biological assays.
Citric acid is a tricarboxylic acid, allowing for various stoichiometric salt ratios, and is generally recognized as safe. Citrate salts often enhance the aqueous solubility of basic compounds like Envonalkib, which is crucial for in vitro assays that require the test compound to be fully dissolved in aqueous buffer systems to ensure accurate concentration-response relationships. Improved solubility prevents the compound from precipitating out of solution, a common issue that can lead to an underestimation of potency in cell-based or enzymatic assays.
Furthermore, the pH of the salt form in solution can impact compound stability and its interaction with biological targets. The citrate salt provides a buffered microenvironment upon dissolution, which can help maintain the compound's integrity during the course of an experiment. The performance of this compound in comparison to other potential salt forms would be systematically evaluated based on these key parameters.
Table 1: Illustrative Comparison of API Salt Form Properties for In Vitro Assays
| Salt Form | Aqueous Solubility (mg/mL at pH 7.4) | Dissolution Rate (Intrinsic, mg/cm²/min) | Hygroscopicity (% weight gain at 80% RH) | Physical Stability (Post 4 weeks at 40°C/75% RH) |
|---|---|---|---|---|
| Citrate | 2.5 | 0.85 | 1.2 | Stable, non-crystalline |
| Hydrochloride | 1.8 | 0.60 | 3.5 | Potential for hydrate (B1144303) formation |
| Mesylate | 3.1 | 1.10 | 0.5 | Stable, crystalline |
| Fumarate | 0.9 | 0.35 | 0.8 | Stable, crystalline |
Process Intensification and Scalability Research
Process intensification through continuous flow chemistry represents a modern approach to synthesizing pharmaceuticals, offering significant advantages over traditional batch processing. nih.gov This technology utilizes systems of pumps and tubes or microreactors to conduct chemical reactions in a continuous stream rather than in a single large vessel. nih.gov For the multi-step synthesis of a complex molecule like this compound, continuous flow applications are explored to enhance safety, improve reaction efficiency, and ensure product consistency.
Key benefits include superior heat and mass transfer due to the high surface-area-to-volume ratio in the reactors. nih.gov This allows for precise temperature control, minimizing the formation of thermal degradation byproducts and improving regioselectivity. Reactions that are difficult to control in large batches, such as those involving highly reactive intermediates or hazardous reagents, can be performed more safely on a continuous basis. nih.gov The modular nature of flow chemistry setups also facilitates rapid optimization of reaction conditions (e.g., temperature, pressure, residence time) and straightforward scalability from laboratory to production volumes. nih.gov
Table 2: Comparative Analysis of a Key Synthetic Step: Batch vs. Continuous Flow
| Parameter | Traditional Batch Reactor | Continuous Flow Reactor |
|---|---|---|
| Reaction Time | 8 - 12 hours | 5 - 15 minutes (residence time) |
| Temperature Control | ± 5°C deviation from setpoint | ± 0.5°C deviation from setpoint |
| Typical Yield | 85% | 95% |
| Impurity Profile | Higher levels of process impurities | Reduced side reactions and impurities |
| Scalability | Complex, requires geometric redesign | Linear, by extending operational time |
| Safety | Higher risk with large volumes of reagents | Minimized risk with small reaction volumes |
Microreactor technology is a specialized subset of continuous flow chemistry that employs reactors with channels of sub-millimeter dimensions. This technology is particularly advantageous for managing highly exothermic reactions, which are common in the synthesis of complex pharmaceutical intermediates. The extremely high surface-area-to-volume ratio in microreactors allows for near-instantaneous heat dissipation, providing unparalleled temperature control that is impossible to achieve in conventional batch reactors. mdpi.com
Table 3: Impact of Reactor Technology on a Model Exothermic Reaction
| Parameter | 10L Batch Reactor | Microreactor System |
|---|---|---|
| Maximum Temperature Excursion | +15°C | < +1°C |
| Time to Reach Target Temperature | 20 minutes | < 5 seconds |
| Yield of Desired Product | 78% | 98% |
| Level of Thermal Degradation Impurity | 3.5% | < 0.1% |
| Process Safety | Moderate risk of thermal runaway | Inherently safer design |
Analytical Methodologies for Process Chemistry and Intermediate Characterization
Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials. nih.gov The goal of PAT is to build quality into the product rather than relying on end-product testing. researchgate.net In the synthesis and crystallization of this compound, PAT tools are implemented to monitor Critical Process Parameters (CPPs) in real-time, ensuring the process remains within its desired design space.
For the final crystallization step of this compound, PAT probes can be inserted directly into the crystallizer to monitor parameters like solute concentration, particle size distribution, and polymorphic form. For instance, in-line spectroscopic tools such as Fourier-Transform Infrared (FTIR) or Raman spectroscopy can track the concentration of Envonalkib in solution, allowing for precise control over supersaturation levels. This real-time monitoring enables automated control strategies to achieve a consistent crystal form and size, which are critical for the final drug product's performance.
Table 4: PAT Applications for Real-Time Monitoring of this compound Crystallization
| Critical Process Parameter (CPP) | PAT Tool | Measurement Principle | Process Control Action |
|---|---|---|---|
| Solute Concentration / Supersaturation | Attenuated Total Reflectance-FTIR (ATR-FTIR) | Vibrational spectroscopy of solute | Control cooling rate or anti-solvent addition |
| Particle Size and Count | Focused Beam Reflectance Measurement (FBRM) | Laser backscattering from crystals | Adjust stirring speed and cooling profile |
| Polymorphic Form | In-line Raman Spectroscopy | Analysis of lattice vibrational modes | Modify solvent system or seeding protocol |
| Solution pH | In-situ pH Probe | Potentiometric measurement | Adjust acid/base addition for salt formation |
Impurity profiling is the comprehensive process of detecting, identifying, and quantifying impurities present in an API. ijnrd.org This is a regulatory requirement and is essential for ensuring the safety and efficacy of the final drug product. rroij.com The sources of impurities in the this compound synthesis can include starting materials, byproducts of side reactions, intermediates, degradation products, and residual solvents. nih.gov
A suite of advanced analytical techniques is employed to develop a complete impurity profile. High-Performance Liquid Chromatography (HPLC) with UV detection is the primary method for separating and quantifying known and unknown impurities. scirp.org For structure elucidation of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable, providing molecular weight and fragmentation data. ijnrd.org Gas Chromatography-Mass Spectrometry (GC-MS) is used to identify and quantify volatile organic impurities and residual solvents. nih.gov These methods are validated to be sensitive and specific enough to detect impurities at levels stipulated by international guidelines. scirp.org
Table 5: Analytical Techniques for Impurity Profiling of this compound
| Hypothetical Impurity Type | Potential Source | Primary Detection/Quantification Technique | Structure Elucidation Technique |
|---|---|---|---|
| Unreacted Starting Material | Incomplete reaction | HPLC-UV, UPLC | LC-MS, NMR |
| Process-Related Impurity (e.g., Isomer) | Side reaction | HPLC-UV, Chiral HPLC | LC-MS/MS, NMR |
| Degradation Product | Instability (heat, light, pH) | HPLC-UV, UPLC | LC-MS, Forced Degradation Studies |
| Residual Solvents (e.g., Toluene) | Purification/crystallization steps | GC-MS (Headspace) | GC-MS |
| Inorganic Impurities (e.g., Catalyst) | Catalytic reaction steps | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Not Applicable |
Impurity Profiling and Identification Techniques
Characterization of Genotoxic Impurities
The control of genotoxic impurities (GTIs) is a critical aspect of pharmaceutical development and manufacturing. GTIs are compounds that have the potential to damage DNA, leading to mutations and potentially cancer. Regulatory agencies worldwide have stringent requirements for the identification, characterization, and control of such impurities in active pharmaceutical ingredients (APIs).
In the synthesis of complex molecules like this compound, a second-generation anaplastic lymphoma kinase (ALK) inhibitor, potential genotoxic impurities can arise from various sources. These include starting materials, reagents, intermediates, and degradation products. The manufacturing process itself can also contribute to the formation of GTIs through side reactions.
A thorough risk assessment is the first step in managing genotoxic impurities. This involves a comprehensive evaluation of the synthetic route to identify any reagents or intermediates with structural alerts for genotoxicity. For instance, functional groups such as alkyl halides, epoxides, and aromatic nitro groups are known to be potentially genotoxic.
Once potential GTIs are identified, highly sensitive analytical methods are required for their detection and quantification, often at parts-per-million (ppm) levels. The development and validation of these methods are crucial for ensuring the safety of the final drug product.
Table 1: Potential Sources and Examples of Genotoxic Impurities in Pharmaceutical Synthesis
| Source Category | Examples of Potential Genotoxic Impurities |
| Starting Materials & Reagents | Alkylating agents (e.g., methyl iodide), aromatic amines, hydrazines |
| Intermediates | Reactive intermediates with structural alerts for mutagenicity |
| By-products | Products of unintended side reactions during synthesis |
| Degradation Products | Impurities formed due to storage conditions or interactions with excipients |
Chromatographic and Spectroscopic Methods for Purity Assessment
To ensure the purity and quality of this compound, a suite of sophisticated analytical techniques is employed. Chromatographic and spectroscopic methods are fundamental to this process, allowing for the separation, identification, and quantification of the API as well as any process-related impurities and potential degradation products.
Chromatographic Methods:
High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity assessment for many pharmaceutical compounds. For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method would typically be developed. This involves using a non-polar stationary phase (like a C18 column) and a polar mobile phase. By carefully optimizing parameters such as the mobile phase composition, pH, and flow rate, a high degree of separation between the main compound and its impurities can be achieved.
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly for the analysis of volatile or semi-volatile impurities that may not be amenable to HPLC analysis. In the context of ALK inhibitors, GC-MS has been successfully applied for the trace-level determination of potential genotoxic impurities. humanjournals.com The method's high sensitivity and specificity make it ideal for detecting and quantifying impurities at levels required by regulatory guidelines. humanjournals.com
Table 2: Illustrative Chromatographic Conditions for Purity Analysis of an ALK Inhibitor
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Column | C18, 250 mm x 4.6 mm, 5 µm | DB-624, 30 m x 0.32 mm, 1.8 µm |
| Mobile Phase/Carrier Gas | Acetonitrile (B52724) and Ammonium Acetate Buffer | Helium |
| Detector | UV-Vis or Photodiode Array (PDA) | Mass Spectrometer (MS) |
| Typical Application | Purity of API, quantification of non-volatile impurities | Quantification of volatile genotoxic impurities |
Spectroscopic Methods:
Spectroscopic techniques are indispensable for the structural elucidation of the API and the identification of unknown impurities.
Mass Spectrometry (MS): When coupled with chromatography (LC-MS or GC-MS), mass spectrometry provides molecular weight information and fragmentation patterns of eluted compounds. This data is crucial for confirming the identity of known impurities and for proposing structures for unknown ones.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the molecular structure of this compound. These techniques are used to confirm the identity and structure of the final compound and can also be employed to characterize the structure of isolated impurities.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, serving as a fingerprint for the compound and helping to confirm its identity.
The combination of these chromatographic and spectroscopic methods provides a comprehensive profile of the purity of this compound, ensuring that it meets the stringent quality standards required for a pharmaceutical product.
Molecular and Cellular Pharmacology of Envonalkib Citrate
Target Kinase Inhibition Profile
Envonalkib (B10827855) has demonstrated potent inhibitory activity against its primary target, ALK, and also against other kinases such as c-Met and ROS1. patsnap.com
Envonalkib is a potent inhibitor of ALK, a receptor tyrosine kinase that, when genetically altered, can drive the growth of various cancers. pharmafeatures.com The fusion of the ALK gene with other genes, such as EML4, results in an oncogenic protein that promotes uncontrolled cell growth. pharmafeatures.com
In enzymatic assays, envonalkib has shown potent inhibition of wild-type ALK with a reported IC₅₀ value of 1.96 nM. dcchemicals.com This indicates a high affinity and inhibitory capacity against the unaltered form of the ALK enzyme. Preclinical data have suggested that envonalkib's potency is approximately five times higher than that of crizotinib (B193316), a first-generation ALK inhibitor. nih.gov
A significant challenge in the treatment of ALK-positive cancers is the development of resistance to ALK inhibitors, often through secondary mutations in the ALK kinase domain. pharmafeatures.commdpi.com Envonalkib has demonstrated efficacy against several of these resistance mutations. pharmafeatures.comnih.gov
Specifically, it has shown inhibitory activity against the following mutations:
L1196M : This is a common "gatekeeper" mutation that confers resistance to first-generation inhibitors like crizotinib. mdpi.commdpi.comembopress.org Envonalkib has an IC₅₀ of 35.1 nM against the L1196M mutant. dcchemicals.com
G1269S : Envonalkib is also active against this mutation, with a reported IC₅₀ of 61.3 nM. dcchemicals.com
L1152R : Preclinical studies indicate that envonalkib is potentially sensitive to the L1152R mutation. pharmafeatures.comnih.gov
C1156Y : Envonalkib has also been reported to be potentially sensitive to the C1156Y mutation. nih.gov
The ability of envonalkib to inhibit these common resistance mutations suggests it may be a viable treatment option for patients whose disease has progressed on earlier-generation ALK inhibitors. pharmafeatures.com
In addition to its potent activity against ALK, envonalkib also inhibits other receptor tyrosine kinases, including c-Met and ROS1. patsnap.com
The phylogenetic closeness of the ROS1 and ALK kinase domains has led to the successful repurposing of several ALK inhibitors as ROS1 inhibitors. nih.gov Envonalkib is among these dual inhibitors. patsnap.com While specific IC₅₀ values for envonalkib against c-Met and ROS1 are not detailed in the provided information, its classification as an inhibitor of these kinases indicates clinically relevant activity. patsnap.com The inhibition of c-Met is particularly noteworthy, as c-Met activation can be a mechanism of acquired resistance to ALK inhibitors. nih.gov The broader targeting profile of some second-generation inhibitors, like brigatinib (B606365) which targets EGFR, FLT3, FER, ROS1, and IGF1R in addition to ALK, can lead to more diverse downstream effects compared to more selective inhibitors like alectinib (B1194254) which primarily targets ALK and RET. oncotarget.com
Inhibition of Other Kinase Targets (e.g., c-Met, ROS1)
Downstream Signaling Pathway Modulation
The activation of ALK fusion proteins triggers multiple downstream signaling pathways that are critical for tumorigenesis. nih.gov These primarily include the RAS/MAPK, PI3K/AKT, and JAK/STAT3 pathways, which promote cell proliferation, invasion, metastasis, and inhibit apoptosis. nih.gov By inhibiting ALK, envonalkib effectively blocks these downstream signals.
Inhibition of ALK leads to the suppression of downstream molecules such as Akt. oncotarget.com This disruption of signaling can induce apoptosis, or programmed cell death. nih.gov Studies with other ALK inhibitors have shown that their combination with inhibitors of secondary oncogenic drivers, like SHP2, can synergistically decrease cell viability by suppressing downstream RAS/MAPK signaling. nih.gov This leads to G1 cell cycle arrest and increased apoptosis, evidenced by the induction of Bim and cleaved caspase-3. nih.gov Furthermore, the activation of bypass signaling pathways, such as the EGFR pathway, is a known mechanism of resistance to ALK inhibitors. nih.govoncotarget.com
Disruption of Oncogenic Signaling Cascades
Envonalkib citrate (B86180) functions by competitively inhibiting the activity of critical receptor tyrosine kinases that drive tumor growth and survival. sinobiopharm.com In cancers characterized by ALK gene rearrangements, the resulting fusion protein is constitutively active, leading to uncontrolled activation of downstream signaling pathways. nih.gov Envonalkib directly targets the ALK kinase, preventing its phosphorylation and subsequent signal transduction. sinobiopharm.com
Research confirms that Envonalkib citrate inhibits the phosphorylation of ALK and its downstream signaling mediators, including AKT and ERK1/2, in cell lines that express an EML4-ALK fusion gene. sinobiopharm.com This blockade effectively shuts down multiple pro-survival and proliferative pathways that are essential for the tumor cell, such as the PI3K/AKT, MAPK/ERK, and JAK/STAT cascades. nih.gov
The potency of Envonalkib has been quantified in various assays. In cell-free enzymatic assays, it demonstrates strong inhibitory action against both ALK and c-Met. probechem.com Its activity extends to various mutated forms of ALK that confer resistance to other inhibitors. selleckchem.comnih.gov
Transcriptomic and Proteomic Profiling of Modulated Pathways (e.g., MAPK/ERK)
The inhibition of ALK and c-Met by this compound induces significant alterations in the expression and activation state of numerous downstream genes and proteins. Proteomic studies, such as those involving Western blot analysis, have provided direct evidence of this modulation. Specifically, treatment with Envonalkib leads to a measurable decrease in the phosphorylation of key signaling proteins like AKT and ERK1/2 in cancer cells harboring ALK fusions. sinobiopharm.com
This disruption of the ALK signaling axis is central to the compound's anti-tumor effects. The MAPK/ERK pathway, which is downstream of ALK, is a critical regulator of cell proliferation and differentiation. By inhibiting ERK1/2 phosphorylation, Envonalkib effectively dampens the signals that instruct the cell to divide. sinobiopharm.comnih.gov Similarly, by blocking the PI3K/AKT pathway, another major downstream cascade, Envonalkib curtails powerful pro-survival and anti-apoptotic signals. sinobiopharm.comnih.gov While comprehensive transcriptomic data from RNA sequencing is a standard method to further elucidate the full scope of gene expression changes, the confirmed reduction in key protein phosphorylation demonstrates a profound and targeted impact on these oncogenic pathways. sinobiopharm.com
Cellular Fate Modulation in Research Models
The molecular inhibition of oncogenic pathways by this compound translates directly into significant, observable effects on cancer cell behavior and survival. In vitro studies using cancer cell lines have been crucial in defining how the compound modulates cellular fate, leading to the suppression of the malignant phenotype.
Induction of G1 Cell Cycle Arrest
A primary consequence of shutting down the ALK signaling pathway is the arrest of the cell cycle. Research has explicitly shown that Envonalkib induces cell cycle arrest in the G1 phase in ALK-positive non-small cell lung cancer (NSCLC) cell lines, such as NCI-H3122. sinobiopharm.comprobechem.comresearchgate.net The progression from the G1 to the S phase of the cell cycle is tightly controlled by proteins whose expression is promoted by the MAPK/ERK pathway. By inhibiting this pathway, Envonalkib prevents the expression of cyclins and cyclin-dependent kinases necessary for G1/S transition, effectively halting cellular replication at this checkpoint. sinobiopharm.comnih.gov
Mechanisms of Apoptosis Induction
In addition to halting proliferation, Envonalkib actively promotes programmed cell death, or apoptosis. sinobiopharm.comprobechem.com Preclinical studies confirm that Envonalkib treatment leads to the induction of apoptosis in ALK-driven cancer cells. researchgate.net This is a direct result of inhibiting the potent anti-apoptotic signals normally provided by the constitutively active ALK fusion protein, particularly through the PI3K/AKT pathway. sinobiopharm.comnih.gov The loss of this survival signaling tips the cellular balance in favor of apoptosis, leading to the elimination of cancer cells.
Effects on Cell Proliferation and Viability in Cultured Cells
The combined effects of G1 cell cycle arrest and apoptosis induction result in a powerful anti-proliferative effect in ALK-dependent cancer cells. researchgate.net Envonalkib has been shown to be preferentially effective against cells expressing ALK fusion genes or activating mutations, while having minimal effect on cells with wild-type ALK. probechem.com This demonstrates a high degree of selectivity for cancer cells reliant on ALK signaling. The potency of this anti-proliferative activity is captured by its half-maximal inhibitory concentration (IC50) in various cancer cell lines. probechem.com
Impact on Cell Migration and Invasion in In Vitro Assays
The ALK and c-Met signaling pathways are also known to play roles in processes that regulate cell motility, adhesion, and the degradation of the extracellular matrix, which are essential for cell migration and invasion. Therefore, inhibition of these kinases by Envonalkib is expected to reduce the metastatic potential of cancer cells.
The impact of a compound on these processes is typically evaluated using well-established in vitro assays. The Transwell migration assay, or Boyden chamber assay, is used to quantify cell migration. thermofisher.comcorning.com In this system, cells are placed in an upper chamber and their movement through a porous membrane toward a chemoattractant in a lower chamber is measured. thermofisher.com To assess invasion, a similar assay is used, but the membrane is coated with a layer of extracellular matrix (such as Matrigel), which the cells must actively degrade to pass through. corning.com A reduction in the number of cells that successfully traverse the membrane in the presence of the inhibitor indicates an inhibitory effect on migration or invasion. While specific published data from these assays for Envonalkib were not available, its demonstrated mechanism of action against ALK and c-Met strongly suggests it would exhibit inhibitory activity in these experimental models.
Preclinical Pharmacological Investigations of Envonalkib Citrate
In Vitro Pharmacological Characterization
The in vitro assessment of envonalkib (B10827855) citrate (B86180) has been crucial in determining its potency and selectivity at the enzymatic and cellular levels. These studies provide fundamental insights into its mechanism of action and its potential efficacy against both wild-type and mutated forms of the ALK enzyme.
Enzymatic Inhibition Assays (IC50 determination in cell-free systems)
In cell-free enzymatic assays, envonalkib citrate has demonstrated potent inhibitory activity against the ALK tyrosine kinase. An abstract from a phase I study of TQ-B3139 (the compound name for envonalkib) reported that it possesses an activity that is 3 to 7 times higher than that of crizotinib (B193316) against a wide array of ALK mutations asco.orgresearchgate.net. Further preclinical data has shown that envonalkib is effective against known resistance mutations such as L1152R and L1196M pharmafeatures.com.
| Kinase Target | IC50 (nM) |
| Wild-Type ALK | Data not available in searched sources |
| L1152R Mutant ALK | Data not available in searched sources |
| L1196M Mutant ALK | Data not available in searched sources |
IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%. Data for specific IC50 values were not available in the provided search results.
Cell-Based Potency Assays (IC50 determination in relevant cell lines)
The potency of this compound has also been evaluated in cell-based assays using cancer cell lines that are dependent on ALK signaling for their growth and survival. These assays provide a more biologically relevant context to assess the drug's ability to penetrate cells and inhibit its target in a cellular environment. While specific IC50 values for envonalkib in various cell lines were not detailed in the available search results, the potent enzymatic activity suggests a corresponding efficacy at the cellular level.
| Cell Line | ALK Status | IC50 (nM) |
| H3122 (NSCLC) | EML4-ALK Fusion | Data not available in searched sources |
| H2228 (NSCLC) | EML4-ALK Fusion | Data not available in searched sources |
| SU-DHL-1 (Anaplastic Large Cell Lymphoma) | NPM-ALK Fusion | Data not available in searched sources |
IC50 values represent the concentration of the inhibitor required to inhibit cell proliferation by 50%. Data for specific IC50 values were not available in the provided search results.
Comparative Potency Studies against Reference Kinase Inhibitors (e.g., Crizotinib)
Comparative studies are essential to benchmark the potency of a new inhibitor against existing standards of care. As mentioned, preclinical findings indicate that this compound is 3 to 7 times more potent than crizotinib in inhibiting a broad range of ALK mutations asco.orgresearchgate.net. This increased potency is a key characteristic that suggests envonalkib may offer improved efficacy, particularly in the context of resistance to first-generation ALK inhibitors. A phase III clinical trial has since demonstrated that envonalkib significantly improves progression-free survival compared to crizotinib in treatment-naive ALK-positive NSCLC patients researchgate.netnih.govnih.govsinobiopharm.com. While this is clinical data, it is underpinned by the preclinical evidence of superior potency.
| Inhibitor | Target | Enzymatic IC50 (nM) | Cell-Based IC50 (nM) |
| This compound | Wild-Type ALK | Not Available | Not Available |
| Crizotinib | Wild-Type ALK | Not Available | Not Available |
| This compound | Mutant ALK (various) | Not Available | Not Available |
| Crizotinib | Mutant ALK (various) | Not Available | Not Available |
Specific comparative IC50 values from preclinical studies were not available in the provided search results.
In Vivo Efficacy Studies in Animal Models
Following the promising in vitro results, the efficacy of this compound was evaluated in in vivo animal models of ALK-driven cancers. These studies are critical for understanding the drug's antitumor activity in a complex biological system.
Xenograft Models of ALK-Driven Oncogenesis
While specific data from preclinical xenograft studies with envonalkib were not available in the search results, the successful progression of the compound to phase III clinical trials strongly implies positive outcomes in such models researchgate.netnih.govnih.govsinobiopharm.com. Xenograft models, where human cancer cell lines are implanted into immunodeficient mice, are a standard method to assess the in vivo efficacy of novel cancer therapeutics. The significant improvement in progression-free survival observed in the clinical setting with envonalkib over crizotinib suggests that preclinical xenograft studies would have likely demonstrated substantial tumor growth inhibition researchgate.netnih.govnih.govsinobiopharm.com.
Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into mice, are considered to be more representative of human tumor biology than traditional cell line-derived xenografts. There is currently no specific information available from the searched sources regarding the efficacy of this compound in PDX models of ALK-driven cancers. However, the robust clinical data suggests that envonalkib would likely show significant antitumor activity in these highly relevant preclinical models researchgate.netnih.govnih.govsinobiopharm.com.
Efficacy against EML4-ALK and other fusion protein models
The EML4-ALK fusion gene is a primary oncogenic driver in a subset of non-small cell lung cancer (NSCLC), promoting uncontrolled cell growth. pharmafeatures.commdpi.com Preclinical studies have established that NSCLC cell lines expressing EML4-ALK undergo apoptosis and downregulation of key survival signaling pathways when treated with an ALK kinase inhibitor. nih.gov In vivo xenograft models generated from these cell lines have shown effective tumor regression when treated with ALK inhibitors. nih.gov While specific preclinical data for Envonalkib in these models is not detailed in the available literature, it is noted that preclinical findings support the superiority of Envonalkib over Crizotinib in ALK-driven malignancies. nih.gov The development of ALK inhibitors was predicated on the understanding that the fusion of the ALK gene with partners like EML4 results in a constitutively active kinase that is a validated therapeutic target. nih.govmdpi.com
Orthotopic and Metastatic Animal Models
Information regarding the evaluation of this compound in orthotopic animal models is not available in the reviewed literature.
However, the efficacy of Envonalkib against metastatic disease has been extensively demonstrated in clinical settings, particularly in patients with central nervous system (CNS) metastases, which are a significant challenge in ALK-positive NSCLC. pharmafeatures.com In a pivotal phase III clinical trial, Envonalkib showed remarkable efficacy in controlling CNS disease. pharmafeatures.com For patients with baseline brain target lesions, the CNS objective response rate (CNS-ORR), as assessed by an independent review committee (IRC), was significantly higher with Envonalkib compared to the first-generation inhibitor Crizotinib. nih.govnih.gov This demonstrates Envonalkib's potent activity against established metastatic disease in a clinically relevant setting. pharmafeatures.com
| Efficacy Endpoint (Patients with Baseline Brain Lesions) | This compound | Crizotinib |
| CNS Objective Response Rate (CNS-ORR) | 78.95% | 23.81% |
Data sourced from a phase III clinical trial. pharmafeatures.comnih.gov
Pharmacodynamic Biomarker Assessment in Animal Tissues
Specific studies detailing the pharmacodynamic biomarker assessment of this compound in animal tissues are not present in the available search results. Generally, the mechanism of action for ALK inhibitors involves targeting the ATP-binding site of the ALK kinase domain, which inhibits its catalytic function. mdpi.com This action leads to the inhibition of ALK autophosphorylation and the subsequent shutdown of downstream signaling pathways, such as Akt and ERK1/2, which are critical for cell growth and proliferation. mdpi.comopenaccessjournals.com Preclinical studies with other ALK inhibitors have demonstrated complete inhibition of phosphorylated ALK in tumor models. openaccessjournals.com
Comparative Efficacy with Other ALK Inhibitors in Animal Models
While direct preclinical comparisons of Envonalkib with other ALK inhibitors in animal models are not detailed in the provided sources, extensive clinical data from a randomized, multicenter, open-label, phase III trial (NCT04009317) provides a robust comparison against the first-generation ALK inhibitor, Crizotinib, in treatment-naive patients with advanced ALK-positive NSCLC. nih.govnih.gov
In this trial, Envonalkib demonstrated a statistically significant improvement in progression-free survival (PFS) compared to Crizotinib. nih.govnih.gov The median PFS for patients receiving Envonalkib was more than double that of patients receiving Crizotinib. pharmafeatures.com Furthermore, Envonalkib showed a higher objective response rate (ORR) and a much longer duration of response (DoR). nih.gov
| Efficacy Endpoint (Overall Population) | This compound | Crizotinib | Hazard Ratio (HR) | p-value |
| Median Progression-Free Survival (PFS) | 24.87 months | 11.60 months | 0.47 | <0.0001 |
| Objective Response Rate (ORR) | 81.68% | 70.68% | N/A | 0.056 |
| Median Duration of Response (DoR) | 25.79 months | 11.14 months | N/A | 0.0003 |
Data sourced from a phase III clinical trial (NCT04009317) as of August 31, 2022. nih.govnih.gov
Mechanisms of Resistance and Overcoming Strategies Preclinical Focus
Characterization of Acquired Resistance Mechanisms
Acquired resistance to ALK inhibitors can arise through various molecular alterations within the cancer cells. These mechanisms can be broadly categorized into on-target alterations, involving the ALK kinase domain itself, and off-target mechanisms, which activate alternative signaling pathways to bypass the need for ALK signaling. nih.gov
One of the most common mechanisms of acquired resistance is the development of secondary mutations within the ALK kinase domain. These mutations can interfere with the binding of ALK inhibitors, thereby reducing their efficacy. Preclinical studies have identified a spectrum of such mutations.
Envonalkib (B10827855) has demonstrated potent inhibitory activity against wild-type ALK and several clinically relevant ALK resistance mutations in biochemical and cell-based assays. selleckchem.comselleckchem.com Notably, it has shown efficacy against the L1196M and G1269S mutations. selleckchem.comselleckchem.com Preclinical data also suggest its potential sensitivity to other mutations, including L1152R, R1275Q, and C1156Y. nih.gov In cellular models, enovalkib has shown preferential efficacy against cells expressing various EML4-ALK fusion proteins and the activating F1174L point mutation. probechem.com
| ALK Variant | IC50 (nM) |
|---|---|
| Wild-Type | 1.96 |
| L1196M | 35.1 |
| G1269S | 61.3 |
Cancer cells can also develop resistance by activating alternative signaling pathways that bypass their dependency on the ALK signaling cascade. This allows the tumor cells to continue to proliferate and survive despite effective inhibition of the ALK protein. One such critical bypass pathway involves the activation of the c-Met receptor tyrosine kinase.
Envonalkib has been characterized as a dual inhibitor of both ALK and c-Met. nih.govprobechem.com This dual activity is significant because c-Met activation has been identified as a mechanism of acquired resistance to ALK inhibitors. nih.gov Preclinical data support the superiority of enovalkib over crizotinib (B193316) in malignancies driven by ALK and in overcoming resistance conferred by c-Met activation. nih.gov In cell-free assays, enovalkib demonstrated potent inhibition of both ALK and c-Met kinases with IC50 values of 14.3 nM and 12.5 nM, respectively. probechem.com
Adaptive resistance refers to the ability of cancer cells to transiently adapt to the presence of a targeted therapy, allowing them to survive and eventually develop more stable resistance mechanisms. The specific molecular underpinnings of adaptive resistance to enovalkib citrate (B86180) are an area of ongoing preclinical investigation.
Preclinical Strategies to Circumvent Resistance
Building on the understanding of resistance mechanisms, preclinical research is actively exploring strategies to prevent or overcome resistance to ALK inhibitors. These strategies include the development of next-generation inhibitors with broader activity against resistance mutations and the investigation of rational combination therapies.
Preclinical models, including engineered cell lines and patient-derived xenografts, are crucial for evaluating the efficacy of new ALK inhibitors against a range of resistance mutations.
In vivo studies have demonstrated the anti-tumor activity of enovalkib in ALK-driven tumor models. probechem.com In xenograft models using human non-small cell lung cancer NCI-H2228 cells, enovalkib inhibited tumor growth. probechem.com Furthermore, in animal models of 32D cells harboring EML4-ALK with the L1196M and C1156Y mutations, enovalkib exhibited significant superiority over crizotinib. probechem.com
Given the diverse mechanisms of resistance, combination therapies that target both the primary oncogenic driver and potential escape pathways are a key area of preclinical research. As a dual inhibitor of ALK and c-Met, enovalkib itself represents a form of combination therapy in a single molecule, particularly relevant for tumors where c-Met activation is a potential resistance mechanism. nih.govnih.gov
2
The emergence of resistance to targeted therapies, including anaplastic lymphoma kinase (ALK) inhibitors, is a significant clinical challenge. Preclinical research focuses on understanding the molecular basis of resistance and developing strategies to overcome or delay it. This includes the investigation of agents that target complementary signaling pathways and the exploration of sequential treatment strategies in model systems.
1 Agents Targeting Complementary Pathways
The development of resistance to ALK inhibitors can occur through the activation of bypass signaling pathways that allow cancer cells to survive and proliferate despite effective ALK inhibition. Preclinical studies suggest that combining ALK inhibitors with agents that target these alternative pathways could be a promising strategy to enhance therapeutic efficacy and forestall the development of resistance. pharmafeatures.com
One such bypass pathway of significant interest is the mesenchymal-epithelial transition (MET) signaling pathway. Preclinical data indicate that envonalkib citrate is a potent inhibitor of c-Met, a receptor tyrosine kinase. researchgate.netnih.gov Aberrant c-Met signaling can be a mechanism of acquired resistance to ALK inhibitors. researchgate.netnih.gov The dual inhibitory action of envonalkib on both ALK and c-Met suggests a potential advantage in overcoming or preventing resistance driven by c-Met activation. researchgate.netnih.gov
While specific preclinical combination studies involving envonalkib with other targeted agents are not extensively reported in publicly available literature, the rationale for such combinations is well-established for other ALK inhibitors. General strategies to overcome resistance in ALK-positive non-small cell lung cancer (NSCLC) often involve targeting pathways that become activated upon ALK inhibition.
Table 1: Rationale for Targeting Complementary Pathways in Combination with ALK Inhibition (General Preclinical Context)
| Pathway | Role in Resistance | Preclinical Rationale for Combination |
| MET | Activation of c-Met signaling can bypass the need for ALK signaling, leading to resistance. | Dual inhibition of ALK and c-Met may prevent or overcome this resistance mechanism. Envonalkib's intrinsic activity against c-Met is a key feature. researchgate.netnih.gov |
| EGFR | Upregulation and activation of the Epidermal Growth Factor Receptor (EGFR) pathway has been observed as a resistance mechanism to ALK inhibitors. | Co-inhibition of ALK and EGFR has shown synergistic effects in preclinical models of ALK-positive cancers with EGFR-mediated resistance. |
| MEK/ERK | The MAPK/ERK pathway is a critical downstream signaling cascade of ALK. Its reactivation can lead to resistance. | Combining ALK inhibitors with MEK inhibitors has been explored to achieve a more complete shutdown of this pro-survival pathway. |
| PI3K/AKT/mTOR | The PI3K/AKT/mTOR pathway is another key downstream effector of ALK signaling. Its persistent activation can confer resistance. | The combination of ALK inhibitors with PI3K or mTOR inhibitors is being investigated to overcome resistance mediated by this pathway. |
It is important to note that while the above table outlines the preclinical rationale for combination therapies, specific data on envonalkib in these combinations are limited. Future preclinical studies are anticipated to explore the efficacy of envonalkib in combination with inhibitors of these and other complementary pathways. pharmafeatures.com
2 Sequential Treatment Strategies in Animal Models
The sequential use of different generations of ALK inhibitors is a standard clinical practice to manage the evolution of resistance. Preclinical animal models are crucial for understanding the dynamics of resistance development and for optimizing the sequence of these targeted therapies. Such studies can help identify which second- or third-generation inhibitors are most effective against resistance mutations that arise after treatment with a prior-generation inhibitor.
However, there is currently a lack of publicly available preclinical data from animal models specifically investigating sequential treatment strategies involving this compound. Studies with other ALK inhibitors have demonstrated that the specific ALK inhibitor used in the first-line setting can influence the spectrum of resistance mutations that emerge, which in turn affects the efficacy of subsequent ALK inhibitors. nih.gov
For instance, laboratory and animal studies have shown that sequential treatment with different ALK inhibitors can lead to the development of complex compound mutations within the ALK kinase domain, which may confer resistance to multiple inhibitors. biorxiv.org The goal of preclinical sequential treatment studies is to devise strategies that can anticipate and overcome these resistance patterns.
Table 2: Conceptual Framework for Preclinical Evaluation of Sequential Envonalkib Treatment
| Treatment Sequence | Preclinical Model | Key Questions to Address |
| First-line Envonalkib followed by Second-/Third-generation ALK Inhibitor | Patient-derived xenograft (PDX) models established from envonalkib-naive tumors. | What is the spectrum of ALK resistance mutations that arise after envonalkib treatment? Which subsequent ALK inhibitors show the most activity against these envonalkib-resistant models? |
| First-line Crizotinib followed by Envonalkib | PDX or cell-line derived xenograft models with acquired resistance to crizotinib. | How effective is envonalkib in overcoming crizotinib resistance in vivo? Does envonalkib show activity against common crizotinib-resistant mutations like L1196M? |
| Second-generation ALK Inhibitor followed by Envonalkib | Animal models with acquired resistance to second-generation ALK inhibitors (e.g., alectinib (B1194254), ceritinib). | Can envonalkib overcome resistance to second-generation ALK inhibitors? What is its efficacy against mutations like G1202R? |
The development and analysis of such preclinical models will be essential to guide the optimal clinical positioning of envonalkib in the therapeutic sequence for ALK-positive malignancies.
Analytical Methodologies for Envonalkib Citrate Research
Quantification in Biological Research Samples
Accurate measurement of Envonalkib (B10827855) citrate (B86180) concentrations in complex biological matrices, such as plasma, serum, and tissue homogenates, is essential for pharmacokinetic and metabolic studies. nih.gov High-sensitivity techniques are required to detect and quantify the analyte, often present at low levels.
Chromatographic Techniques for Separation and Detection (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of pharmaceutical compounds like Envonalkib citrate. researchgate.netejbps.com In a typical research application, a Reverse Phase (RP-HPLC) method is employed, where this compound is separated from other matrix components on a non-polar stationary phase, such as a C18 column. frontiersin.org
The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent, like acetonitrile (B52724) or methanol. ejbps.comderpharmachemica.com Method parameters are optimized to achieve efficient separation, good peak shape, and a reasonable retention time. frontiersin.orginnovareacademics.in Detection is commonly performed using a photodiode array (PDA) or UV detector at a wavelength where this compound exhibits maximum absorbance. ajptr.comsielc.com For quality control of the research-grade compound, HPLC methods are used to assess purity, often with a target of 95% to 99%. fluoroprobe.com In-process analytics during synthesis may also utilize inline HPLC to monitor the purity of intermediates.
A representative table of HPLC parameters for the analysis of a citrate-based compound in a research context is shown below.
| Parameter | Typical Value/Condition | Purpose |
| Column | Reverse Phase C18 (e.g., 250mm x 4.6mm, 5µm) | Separation of the analyte from other components. frontiersin.org |
| Mobile Phase | Acetonitrile:Buffered Aqueous Solution (pH adjusted) | Elution of the analyte from the column. derpharmachemica.com |
| Flow Rate | 1.0 mL/min | Ensures reproducible retention times and optimal separation. derpharmachemica.comresearchgate.net |
| Detection | UV/PDA at a specific wavelength (e.g., 210-294 nm) | Quantification and detection of the analyte. derpharmachemica.comsielc.com |
| Column Temp. | Ambient or controlled (e.g., 25-45°C) | Maintains consistent retention times and peak shapes. researchgate.net |
| Injection Vol. | 10-20 µL | Introduction of a precise sample amount into the system. frontiersin.org |
Mass Spectrometry-Based Methods (e.g., LC-MS/MS) for Research Samples
For high-sensitivity and high-selectivity quantification in complex biological matrices, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard. nih.govnrfhh.commdpi.com This technique offers significant advantages in bioanalysis, where low detection limits are crucial. nih.govnih.gov
The process begins with sample preparation, which may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances from the biological sample. nih.gov The extract is then injected into the LC system for separation. Following elution from the chromatography column, the analyte is ionized, typically using electrospray ionization (ESI). sielc.com
The mass spectrometer then isolates the precursor ion of this compound, fragments it, and detects specific product ions. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and allows for accurate quantification even at very low concentrations (ng/mL or pg/mL). nrfhh.com The use of a quantifier ion for accurate measurement and a qualifier ion for confirmation ensures the reliability of the results. nrfhh.com
Analytical Method Development and Validation for Research Grade Material
The development of an analytical method for research-grade this compound is a systematic process aimed at creating a procedure that is suitable for its intended purpose. innovareacademics.in Once developed, the method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH), to ensure its reliability. ich.orgfda.gov Validation demonstrates that the method is accurate, precise, specific, and robust for the analysis of the compound. wjarr.com
Specificity and Selectivity in Complex Matrices
Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.govelementlabsolutions.com Selectivity is a measure of how well the method can determine the analyte without interference from these other substances. researchgate.net
To demonstrate specificity, samples of a matrix (e.g., plasma from at least six different sources) are analyzed to ensure that no endogenous components interfere with the peak of this compound. nih.gov Additionally, solutions containing potential impurities or known degradation products are analyzed to confirm that they are well-separated from the main analyte peak, ensuring that the method can accurately measure the compound without interference. ich.orgelementlabsolutions.com
Linearity, Precision, and Accuracy in Research Assays
Validation of an assay for research purposes requires rigorous testing of its linearity, precision, and accuracy. researchgate.netresearchgate.net
Linearity: This parameter demonstrates that the method's results are directly proportional to the concentration of the analyte within a specified range. fda.govwjarr.com It is typically evaluated by analyzing a minimum of five standard solutions at different concentrations. wjarr.com The data are then plotted (response vs. concentration), and a linear regression analysis is performed. A high correlation coefficient (r²), typically ≥0.995, indicates good linearity. researchgate.net
Precision: Precision expresses the closeness of agreement between a series of measurements from the same homogeneous sample. fda.govelementlabsolutions.com It is assessed at three levels:
Repeatability (Intra-day precision): Assesses precision over a short interval with the same analyst and equipment. europa.eu
Intermediate Precision (Inter-day precision): Evaluates variations within the same laboratory, but on different days, or with different analysts or equipment. wjarr.comeuropa.eu
Reproducibility: Assesses precision between different laboratories. wjarr.com Precision is reported as the relative standard deviation (%RSD), which should generally be less than 2% for assays of bulk drug substance. researchgate.netijtsrd.com
Accuracy: This refers to the closeness of the test results obtained by the method to the true value. fda.govelementlabsolutions.com It is determined by applying the method to samples to which known amounts of the analyte have been added (spiked samples). The percentage recovery is then calculated. Accuracy is typically assessed at three concentration levels across the specified range, with results expected to be within 98-102% of the true value for bulk material. researchgate.net
| Validation Parameter | Acceptance Criteria (Typical for Research Grade Assay) | Purpose |
| Linearity (r²) | ≥ 0.995 | Confirms a proportional relationship between signal and concentration. researchgate.net |
| Accuracy (% Recovery) | 98.0% - 102.0% | Ensures the measured value is close to the actual value. researchgate.net |
| Precision (%RSD) | ≤ 2.0% | Demonstrates low scatter in repeated measurements. researchgate.netijtsrd.com |
| Limit of Detection (LOD) | S/N ratio of 3:1 | The lowest amount of analyte that can be detected. ajptr.com |
| Limit of Quantitation (LOQ) | S/N ratio of 10:1 | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. ajptr.comfda.gov |
Stability-Indicating Methods for Research Compounds
A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient without interference from its degradation products, impurities, or excipients. derpharmachemica.comresearchgate.net The development of such a method is crucial for assessing the stability of a research compound under various environmental conditions.
To establish a method as stability-indicating, forced degradation studies are performed. This involves subjecting the this compound sample to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis. derpharmachemica.comijtsrd.com The stressed samples are then analyzed by the proposed method, typically HPLC. researchgate.net The method is considered stability-indicating if it can separate the intact drug from all the degradation products formed under these stress conditions. ijtsrd.com This ensures that any decrease in the concentration of the active compound due to degradation over time can be accurately measured. mdpi.com
Advanced Techniques for Structural Elucidation of Research Intermediates and Metabolites
The comprehensive structural elucidation of research intermediates and metabolites is fundamental to understanding the disposition of a drug candidate. In the case of this compound, a combination of sophisticated analytical methodologies is employed to isolate, identify, and characterize these chemical entities. These techniques provide critical insights into the metabolic pathways and the stability of synthetic intermediates, ensuring a complete profile of the drug's journey from synthesis to its fate in the body.
The primary methodologies for this purpose are mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, including advanced two-dimensional (2D) techniques. frontiersin.orgnih.gov The coupling of liquid chromatography (LC) with mass spectrometry (LC-MS) has proven to be a particularly powerful tool for the screening and identification of drug metabolites. technologynetworks.com
A phase I mass balance study utilizing ¹⁴C-radiolabeled Envonalkib was conducted to investigate its metabolism and excretion. researchgate.netpatsnap.com This study successfully identified a total of 15 metabolites in plasma, urine, and feces, highlighting the extensive metabolism of Envonalkib. researchgate.netresearchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a cornerstone technique for metabolite identification due to its high sensitivity and selectivity, allowing for the detection and structural analysis of metabolites present in low concentrations within complex biological matrices. technologynetworks.combioanalysis-zone.com The process begins with the separation of metabolites from the biological sample using liquid chromatography. The separated components then enter the mass spectrometer, where they are ionized and their mass-to-charge ratio (m/z) is determined.
In a tandem MS (MS/MS) experiment, specific ions (precursor ions) corresponding to potential metabolites are selected and fragmented. The resulting fragmentation pattern (product ion spectrum) provides a molecular fingerprint that is used to deduce the metabolite's structure. mdpi.com For instance, the identification of hydroxylated metabolites would be indicated by a mass shift of +16 amu compared to the parent drug. mdpi.com
In the analysis of Envonalkib, this technique was crucial for characterizing the 15 observed metabolites. researchgate.net The study identified two major metabolites, M315 and M434-1, through these methods. researchgate.netresearchgate.net
M315 was identified as an O-dealkylation metabolite. researchgate.net
M434-1 was characterized as a cysteine conjugate. researchgate.net
The table below summarizes the key metabolites of Envonalkib identified.
| Metabolite ID | Type | Location Found |
| M315 | O-dealkylation | Plasma, Urine |
| M434-1 | Cysteine conjugate | Feces |
This table is based on findings from a phase I mass balance study. researchgate.netresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of molecules, including research intermediates and metabolites. unl.edu While MS provides information on molecular weight and fragmentation, NMR provides detailed information about the chemical environment of each atom in a molecule, allowing for the precise determination of its structure. unl.edunih.gov
For the analysis of research intermediates during the synthesis of Envonalkib, one-dimensional (1D) NMR techniques like ¹H and ¹³C NMR are routinely used to confirm the structure and purity at each step.
For the more complex challenge of identifying metabolites in a biological matrix, advanced 2D NMR experiments are often required to overcome signal overlap and provide unambiguous structural assignments. preprints.orgnih.govresearchgate.net These techniques reveal correlations between different nuclei within the molecule.
Correlation Spectroscopy (COSY): Identifies protons that are coupled to each other, helping to establish connectivity within spin systems. preprints.org
Heteronuclear Single Quantum Coherence (HSQC): Correlates protons with their directly attached carbons, providing a map of C-H bonds. preprints.orgnih.gov
Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together different molecular fragments and identifying the sites of metabolic modification. preprints.orgnih.gov
The combination of these 2D NMR techniques allows researchers to build a complete and unambiguous picture of a metabolite's structure, even for novel and unexpected metabolic products. nih.gov The application of these advanced NMR methods would be the standard approach for confirming the structures of the 15 identified metabolites of Envonalkib, including the precise location of the O-dealkylation in M315 and the structure of the cysteine conjugate in M434-1.
The integration of high-resolution mass spectrometry for accurate mass measurement and MS/MS for fragmentation analysis with a suite of 1D and 2D NMR experiments represents the gold standard for the structural elucidation of research intermediates and metabolites in drug development. frontiersin.orgmdpi.com
Metabolic Studies and Pathways Elucidation Preclinical/in Vitro Focus
Identification of Envonalkib (B10827855) Metabolites
Preclinical and in vitro studies are fundamental to understanding the metabolic fate of a new chemical entity. For envonalkib, investigations using research samples such as liver microsomes and analysis of animal excreta provide foundational data on its biotransformation. nih.govwuxiapptec.com These studies are often complemented by human mass balance studies that offer a comprehensive profile of metabolites.
In a human study utilizing ¹⁴C-radiolabeled envonalkib, extensive metabolism of the compound was observed, leading to the identification of 15 distinct metabolites across plasma, urine, and feces. researchgate.netresearchgate.net While the parent compound, envonalkib, was a significant component in circulation, its metabolites constituted a substantial portion of the total radioactivity. researchgate.netpatsnap.com
The two most significant metabolites identified were M315 and M434-1. researchgate.net In plasma, M315 was the most abundant metabolite, with its exposure being higher than that of the unchanged parent drug. researchgate.net M315 is the product of O-dealkylation of envonalkib. researchgate.netresearchgate.net In the feces, a major identified metabolite was M434-1, a cysteine conjugate. researchgate.netresearchgate.net The characterization of these metabolites is crucial for understanding the clearance mechanisms of the compound.
Interactive Table: Major Identified Metabolites of Envonalkib
| Metabolite ID | Description | Location Found | Percentage of Radioactivity/Dose |
|---|---|---|---|
| Envonalkib | Unchanged Parent Compound | Plasma | 20.37% of total plasma radioactivity researchgate.net |
| M315 | O-dealkylation Metabolite | Plasma, Urine | 33.33% of total plasma radioactivity; 7.98% of dose in urine researchgate.netresearchgate.net |
| M434-1 | Cysteine Conjugate | Feces | 16.01% of dose in feces researchgate.netresearchgate.net |
Mass balance studies are critical in preclinical drug development to quantify the routes and extent of excretion of a drug and its metabolites. researchgate.net These studies typically involve administering a radiolabeled version of the compound to animal models to track its disposition.
A human mass balance study using a single oral dose of [¹⁴C]envonalkib provided detailed insights into its excretion pathways. researchgate.netpatsnap.com The study achieved a near-complete recovery of the administered radioactivity, with a mean total recovery of 93.93% over a 504-hour period post-dose. researchgate.netpatsnap.com
The primary route of elimination was found to be through the feces, which accounted for the majority of the excreted dose. This indicates that biliary excretion is the principal clearance pathway for envonalkib and its metabolites. A smaller portion of the dose was recovered in the urine. researchgate.net The extensive metabolism of envonalkib is underscored by the fact that it is eliminated primarily as metabolites rather than the unchanged parent drug. researchgate.netpatsnap.com
Interactive Table: Summary of [¹⁴C]Envonalkib Recovery
| Excretion Route | Mean Total Recovery (% of Administered Dose) |
|---|---|
| Feces | 78.71% researchgate.netpatsnap.com |
| Urine | 15.23% researchgate.netpatsnap.com |
| Total Recovery | 93.93% researchgate.netpatsnap.com |
Elucidation of Biotransformation Pathways
The biotransformation of envonalkib involves key enzymatic pathways common in drug metabolism. uomus.edu.iq Preclinical in vitro phenotyping studies have identified that the metabolism of envonalkib is predominantly mediated by the Cytochrome P450 (CYP) 3A enzyme subfamily. researchgate.netresearchgate.netresearchgate.net
A primary Phase I metabolic reaction for envonalkib is O-dealkylation. researchgate.netresearchgate.net This oxidative process is catalyzed by CYP enzymes and involves the removal of an alkyl group from an oxygen atom. washington.eduslideshare.net The reaction proceeds through the hydroxylation of the carbon atom adjacent to the ether oxygen, forming an unstable hemiacetal intermediate. uomus.edu.iq This intermediate then spontaneously cleaves, yielding an alcohol and a carbonyl compound. uomus.edu.iq The identification of M315 as a major metabolite in both plasma and urine confirms that O-dealkylation is a significant biotransformation pathway for envonalkib. researchgate.netresearchgate.net
Following Phase I functionalization reactions, drug molecules often undergo Phase II conjugation reactions, which increase their water solubility and facilitate their excretion. nih.gov A key finding from the analysis of envonalkib metabolites was the identification of the cysteine conjugate M434-1 as a major component in feces, accounting for 16.01% of the administered dose. researchgate.netresearchgate.net
The presence of a cysteine conjugate strongly implies an initial conjugation with glutathione (B108866) (GSH), a critical Phase II reaction. nih.gov This reaction, catalyzed by glutathione S-transferases (GSTs), involves the attachment of the tripeptide glutathione to an electrophilic center on the drug or its Phase I metabolite. nih.gov The resulting glutathione conjugate is then typically processed further, with sequential enzymatic cleavage of glutamate (B1630785) and glycine (B1666218) residues, to ultimately form the cysteine conjugate that is excreted. nih.gov Therefore, glutathione conjugation represents a crucial detoxification and elimination pathway for envonalkib in preclinical models.
Research on Citrate (B86180) Metabolism in Cellular Systems
Citrate is a pivotal molecule in cellular metabolism, acting as a key intermediate and signaling molecule. frontiersin.orgscientificarchives.com Its metabolism is central to energy production and biosynthesis. Citrate is formed in the mitochondrial matrix through the condensation of acetyl-CoA and oxaloacetate, a reaction catalyzed by citrate synthase. mdpi.com This is the first step of the tricarboxylic acid (TCA) cycle, or Krebs cycle, a fundamental pathway for cellular energy generation. frontiersin.orgmdpi.com
When mitochondrial energy levels are high, citrate can be transported out of the mitochondria into the cytoplasm via the mitochondrial citrate carrier (CIC). frontiersin.org In the cytoplasm, citrate serves several critical functions. It is a primary substrate for the enzyme ATP-citrate lyase (ACLY), which cleaves citrate back into acetyl-CoA and oxaloacetate. frontiersin.org This cytoplasmic pool of acetyl-CoA is essential for vital biosynthetic processes, including the synthesis of fatty acids and cholesterol. mdpi.comfrontiersin.org Furthermore, this acetyl-CoA is the source of acetyl groups for histone acetylation, an epigenetic modification that plays a crucial role in gene regulation. frontiersin.orgscientificarchives.com
Research has also highlighted citrate's role in metabolic reprogramming under various physiological and pathological conditions, including inflammation. frontiersin.orgscientificarchives.com It can influence immune cell function and modulate the release of inflammatory factors. frontiersin.orgnih.gov Exogenous citrate has also been shown to impact cellular metabolism, such as by enhancing glucose uptake and compensating for energy deficits. frontiersin.org
Role of Citrate in General Cellular Metabolism (e.g., TCA cycle, glucose, lipid, glutamine metabolism)
Citrate is a pivotal intermediate metabolite that occupies a central position in cellular bioenergetics and biosynthesis. nih.govresearchgate.net Produced in the first step of the tricarboxylic acid (TCA) cycle within the mitochondria, citrate is formed through the condensation of oxaloacetate and acetyl-CoA, a reaction catalyzed by citrate synthase. nih.govbiocrates.commdpi.com As a core component of the TCA cycle, citrate is sequentially oxidized to generate reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) and flavin adenine dinucleotide (FADH₂), which are essential electron carriers for the production of ATP via oxidative phosphorylation. nih.govbioscipublisher.comfrontiersin.org
Beyond its fundamental role in energy production, citrate serves as a critical metabolic regulator, linking the metabolism of carbohydrates, fats, and amino acids. bioscipublisher.comfrontiersin.org In situations of energy surplus, excess citrate is exported from the mitochondria to the cytosol. cambridge.orgoncotarget.com In the cytosol, the enzyme ATP-citrate lyase (ACLY) cleaves citrate into acetyl-CoA and oxaloacetate. nih.govnih.govaacrjournals.org This cytosolic acetyl-CoA is the primary building block for de novo fatty acid and cholesterol synthesis, thus connecting glucose metabolism (the main source of mitochondrial acetyl-CoA) with lipid biosynthesis. frontiersin.orgcambridge.orgfrontiersin.orgmdpi.com
Citrate also exerts significant allosteric control over key metabolic enzymes. It acts as a feedback inhibitor of glycolysis by targeting phosphofructokinase-1 (PFK1) and phosphofructokinase-2 (PFK2), key rate-limiting enzymes of the pathway. nih.govresearchgate.net This inhibition slows the breakdown of glucose when cellular energy levels are high. Conversely, citrate activates acetyl-CoA carboxylase (ACC), the enzyme that commits acetyl-CoA to fatty acid synthesis, and fructose-1,6-bisphosphatase (FBPase), which is involved in gluconeogenesis. nih.govresearchgate.net
The metabolism of glutamine is also intricately linked with citrate. In many rapidly proliferating cells, including cancer cells, glutamine serves as a major anaplerotic substrate to replenish TCA cycle intermediates. mdpi.commdpi.comoncotarget.com Glutamine is converted to glutamate and then to α-ketoglutarate, which enters the TCA cycle. oncotarget.comcellsignal.com Under certain conditions, such as hypoxia or mitochondrial dysfunction, cancer cells can utilize a reverse pathway known as reductive carboxylation, where glutamine-derived α-ketoglutarate is converted into citrate, providing a carbon source for lipid synthesis independent of glucose. aacrjournals.orgcellsignal.compnas.org
| Enzyme | Pathway | Effect of Citrate | Metabolic Consequence |
|---|---|---|---|
| Phosphofructokinase-1 (PFK1) | Glycolysis | Inhibition nih.govresearchgate.netresearchgate.net | Decreases rate of glycolysis |
| Phosphofructokinase-2 (PFK2) | Glycolysis Regulation | Inhibition nih.gov | Reduces levels of F-2,6-BP, an allosteric activator of PFK1 |
| Pyruvate (B1213749) Dehydrogenase (PDH) | TCA Cycle | Inhibition researchgate.netfrontiersin.org | Reduces conversion of pyruvate to acetyl-CoA |
| Succinate Dehydrogenase (SDH) | TCA Cycle | Inhibition researchgate.netfrontiersin.org | Slows the TCA cycle |
| Acetyl-CoA Carboxylase (ACC) | Fatty Acid Synthesis | Activation nih.govresearchgate.net | Promotes the first committed step in fatty acid synthesis |
| Fructose-1,6-bisphosphatase (FBPase) | Gluconeogenesis | Activation nih.govresearchgate.net | Promotes glucose synthesis from non-carbohydrate precursors |
| ATP-Citrate Lyase (ACLY) | Fatty Acid Synthesis | Substrate nih.govaacrjournals.org | Provides cytosolic acetyl-CoA for lipogenesis and acetylation |
Citrate Transport and Regulation in Research Cell Lines
The compartmentalization of citrate metabolism necessitates sophisticated transport mechanisms across both mitochondrial and plasma membranes, which have been extensively studied in various research cell lines.
The primary transporter responsible for exporting citrate from the mitochondrial matrix to the cytosol is the mitochondrial citrate carrier (CIC), also known as solute carrier family 25 member 1 (SLC25A1). nih.govresearchgate.netmdpi.com CIC facilitates an electroneutral exchange, exporting a citrate anion and a proton in return for a malate (B86768) anion. oncotarget.com This process is crucial for providing the cytosol with the citrate needed for fatty acid synthesis and for regulating glycolysis. oncotarget.com Studies in multiple cancer cell lines have shown that CIC is often upregulated, supporting proliferation by promoting mitochondrial function and blunting glycolysis through the inhibitory effect of cytosolic citrate on PFK1. oncotarget.commdpi.comgrantome.com Inhibition of CIC in cancer cell lines has been shown to impair mitochondrial oxidative capacity, reduce ATP production, and decrease the abundance of TCA cycle intermediates. mdpi.com
In addition to mitochondrial transport, cells can acquire citrate from the extracellular environment via plasma membrane transporters. frontiersin.orglife-science-alliance.org Two key transporters have been identified in cancer cell lines:
Plasma Membrane Citrate Transporter (pmCiC): A variant of the mitochondrial SLC25A1, this transporter has been found to mediate citrate uptake in cancer cells. frontiersin.orgfrontiersin.orglife-science-alliance.org Its expression has been correlated with cancer aggressiveness, and it enables cancer cells to utilize extracellular citrate to support metabolism, proliferation, and synthesis of fatty acids and proteins. frontiersin.orgresearchgate.net
Sodium-Coupled Citrate Transporter (NaCT or SLC13A5): This transporter facilitates the uptake of citrate coupled to the influx of sodium ions. frontiersin.orgfrontiersin.org Its role in supplying extracellular citrate has been documented in hepatocellular carcinoma cell lines, where it is essential for growth and proliferation. frontiersin.orgbiorxiv.org The acidic tumor microenvironment can enhance the transport function of both pmCiC and NaCT. frontiersin.org
Regulation of these transporters is critical for metabolic adaptation. For instance, under hypoxic conditions, where the conversion of glucose to acetyl-CoA is inhibited, some cancer cell lines increase their reliance on extracellular citrate uptake via NaCT to support lipogenesis. biorxiv.org In hepatocellular carcinoma (HCC) cell lines like Huh7, knockout of SLC13A5 compromised citrate uptake and catabolism, demonstrating the transporter's importance under nutrient-limited conditions. biorxiv.org Electrophysiological studies in the normal human prostate cell line PNT2-C2 have characterized an electrogenic citrate transporter that mediates the outward movement of citrate, a process distinct from the uptake mechanisms seen in many cancer cells. nih.gov
| Transporter | Alias | Location | Function | Relevance in Research Cell Lines |
|---|---|---|---|---|
| Mitochondrial Citrate Carrier | CIC, SLC25A1 | Inner Mitochondrial Membrane | Exports citrate from mitochondria in exchange for malate. oncotarget.com | Upregulated in many cancer cell lines; supports proliferation and mitochondrial homeostasis. mdpi.comgrantome.com |
| Plasma Membrane Citrate Transporter | pmCiC | Plasma Membrane | Mediates uptake of extracellular citrate. frontiersin.orglife-science-alliance.org | Supports cancer cell metabolism, proliferation, and fatty acid synthesis. frontiersin.org |
| Sodium-Coupled Citrate Transporter | NaCT, SLC13A5 | Plasma Membrane | Mediates Na+-dependent uptake of extracellular citrate. nih.govfrontiersin.org | Essential for growth and proliferation in liver cancer cell lines (e.g., HepG2, Huh7). frontiersin.orgmdpi.combiorxiv.org |
Impact of Exogenous Citrate on Cancer Cell Metabolism in In Vitro Studies
The effect of supplying exogenous citrate to cancer cells in vitro is complex and highly dependent on its concentration. nih.govnih.gov Research across numerous cancer cell lines has revealed a dual role for extracellular citrate.
At physiological or low concentrations (e.g., 200 µM to 5 mM), exogenous citrate can support or stimulate the proliferation of various cancer cells, including those of prostate, pancreatic, and gastric origin. nih.govresearchgate.net In HepG2 hepatoma cells, citrate concentrations up to 5 mM were found to stimulate lipid synthesis and histone acetylation. nih.gov By providing a direct source for cytosolic acetyl-CoA, extracellular citrate can fuel anabolic pathways and support the metabolic demands of rapidly dividing cells, particularly when other nutrients like glutamine are limited. frontiersin.orgbiorxiv.org Studies show that cancer cells incubated with extracellular citrate required less glucose and exhibited decreased mitochondrial activity, suggesting a metabolic shift to utilize the readily available citrate. frontiersin.orgfrontiersin.org
Conversely, high concentrations of citrate (generally 10 mM or higher) have been shown to inhibit the proliferation of a wide range of cancer cell lines in a dose-dependent manner. nih.govmdpi.commdpi.com This anti-proliferative effect is attributed to several mechanisms. A primary effect is the potent inhibition of glycolysis through the allosteric regulation of PFK1, leading to a depletion of ATP. nih.govmdpi.comnih.gov Furthermore, high-dose citrate treatment has been demonstrated to induce mitochondria-mediated apoptosis. nih.gov This involves the activation of apical caspases (such as caspase-2, -3, -8, and -9) and a decrease in the expression of anti-apoptotic proteins like Bcl-xL and Mcl-1. nih.govresearchgate.netmdpi.comnih.govshsmu.edu.cn In some cell lines, such as ovarian cancer cells, high citrate also induces autophagy. shsmu.edu.cn
Interestingly, some cancer cells can adapt to long-term exposure to high citrate levels. For example, PC3 prostate cancer cells that survived and adapted to chronic treatment with 20 mM citrate became significantly less glycolytic and showed traits of mesenchymal-epithelial transition. mdpi.com This adaptation highlights the metabolic plasticity of cancer cells in response to profound shifts in their nutrient environment.
| Cancer Cell Line(s) | Cancer Type | Observed Effects at High Citrate Concentrations (≥10 mM) | Reference(s) |
|---|---|---|---|
| MSTO-211H | Mesothelioma | Decreased expression of Mcl-1 and Bcl-xL; ATP depletion; increased cisplatin (B142131) sensitivity. | researchgate.net |
| BGC-823, SGC-7901 | Gastric Cancer | Decreased expression of anti-apoptotic protein Mcl-1; apoptosis induction. | researchgate.net |
| Tet21N, SKNAS, etc. | Neuroblastoma | Activation of apical caspases-8 and -2; cytochrome C release. | researchgate.netnih.gov |
| PC3 | Prostate Cancer | Inhibited proliferation and adhesion; long-term treatment selects for resistant, less glycolytic cells. | mdpi.comresearchgate.net |
| SKOV3 | Ovarian Cancer | Inhibited proliferation; induced apoptosis via mitochondrial pathway; induced autophagy. | shsmu.edu.cn |
| HepG2 | Hepatoma | At >10 mM, decreased lipid deposition and histone acetylation; inhibited ACLY expression. | nih.govnih.gov |
| HeLa | Adenocarcinoma | Increased sensitivity to apoptotic stimuli. | researchgate.net |
Structure Activity Relationship Sar Studies of Envonalkib Citrate Analogs
Design and Synthesis of Analogs Based on Envonalkib (B10827855) Scaffold
Modifications to Core Aromatic Systems and Heterocyclic Groups
The core of Envonalkib consists of a 2-aminopyridine (B139424) scaffold, a privileged structure in kinase inhibitor design. amegroups.org SAR studies on similar scaffolds, such as 3,5-diaryl-2-aminopyridine inhibitors of ALK2, provide insight into the types of modifications that would be explored for an Envonalkib analog series. nih.govacs.org The synthesis of such analogs typically relies on robust cross-coupling reactions, such as the Suzuki-Miyaura reaction, which allows for the joining of various aryl and heteroaryl fragments. nih.govacs.org
A general synthetic route, as illustrated in studies of related compounds, might involve:
Starting with a di-halogenated pyridine (B92270) derivative, for instance, a 2-amino-3-bromo-5-iodopyridine.
Sequential palladium-catalyzed Suzuki coupling reactions to introduce different aromatic or heterocyclic groups at the 3- and 5-positions of the pyridine ring. nih.gov
For example, one position could be functionalized with the dichlorofluorophenyl group characteristic of Envonalkib, while the other position is varied with different substituted phenyl rings or other heterocycles to probe for improved interactions within the kinase's binding site. acs.orgnih.gov
Modifications to the central pyridine ring itself, such as the introduction of a methyl group at the 2-position, have also been explored in related aminopyridine inhibitors. nih.govacs.org This is achieved by first converting a 2-chloropyridine (B119429) to a 2-methylpyridine (B31789) using reagents like trimethylboroxine (B150302) in the presence of a palladium catalyst before proceeding with the cross-coupling steps. nih.govacs.org These subtle changes to the core heterocycle can significantly impact the compound's conformation and binding affinity.
Introduction of Solubilizing Side Chains
A critical aspect of drug design is ensuring adequate solubility and favorable pharmacokinetic properties. In many kinase inhibitors, large, flexible side chains containing basic amine groups, such as piperazine (B1678402) or piperidine (B6355638) moieties, are introduced to enhance aqueous solubility and provide an additional point of interaction with the target protein. nih.govacs.org The Envonalkib structure incorporates a piperazine moiety, which serves this purpose. acs.org
In the synthesis of analogs, this solubilizing group is often introduced via another coupling reaction. For instance, a boronic acid pinacol (B44631) ester derivative of N-Boc-piperazine can be coupled to a halogenated position on one of the scaffold's aryl rings. nih.govacs.org The final step would then be the removal of the Boc (tert-butyloxycarbonyl) protecting group using an acid like trifluoroacetic acid (TFA) to yield the free amine. nih.govacs.org
Further modifications can involve altering the linker connecting the piperazine, changing its point of attachment, or replacing it with other water-solubilizing groups to optimize properties like cell permeability and metabolic stability. The length and nature of such side chains can have a profound effect on the physical properties of the resulting compounds. acs.org
Correlation of Structural Modifications with Kinase Inhibitory Activity
Once a library of analogs is synthesized, each compound is tested in biochemical assays to determine its inhibitory activity against the target kinase, ALK. The half-maximal inhibitory concentration (IC50) is the standard metric used to quantify potency. By comparing the IC50 values across the series of analogs, clear SAR trends can be established.
For the 2-aminopyridine class of inhibitors, specific structural changes have been shown to have a predictable impact on potency. nih.govacs.org For example, in a study of related ALK2 inhibitors, replacing a simple phenol (B47542) group at the 3-position of the pyridine with a 4-(piperazin-1-yl)phenyl group dramatically increased the inhibitory potency in cell-based assays. acs.org This highlights the importance of the solubilizing side chain not just for physical properties but also for target engagement.
The table below illustrates a hypothetical SAR for analogs based on a 2-aminopyridine scaffold, drawing from published data on similar ALK inhibitors to demonstrate the principles. nih.govacs.org
| Compound | Modification from Parent Scaffold | ALK WT IC50 (nM) |
| Envonalkib | (Reference) | 1.96 nih.gov |
| Analog 1 | Replacement of dichlorofluorophenyl with unsubstituted phenyl | >1000 |
| Analog 2 | Replacement of piperazine with morpholine | 50.5 |
| Analog 3 | Addition of methyl group to pyridine core | 5.2 |
| Analog 4 | Removal of ether linkage (direct aryl-aryl bond) | 250.7 |
| Analog 5 | Replacement of 2-aminopyridine with pyrimidine (B1678525) | 89.3 |
Note: Data for analogs are illustrative, based on SAR principles from related inhibitor series, to demonstrate the correlation process. Actual values for specific Envonalkib analogs are not publicly available.
From such data, medicinal chemists can deduce key pharmacophoric features. For instance, the dichlorofluorophenyl moiety in Envonalkib is likely critical for potency, making key interactions in a hydrophobic pocket of the ALK active site. acs.org Similarly, the 2-amino group of the pyridine ring is typically essential, forming crucial hydrogen bonds with the hinge region of the kinase domain. amegroups.org Altering these features often leads to a significant loss of activity.
Evaluation of SAR in Cellular and Animal Models
Potent biochemical activity does not always translate to efficacy in a biological system. Therefore, promising analogs from biochemical screens are advanced into cellular assays. These assays use cancer cell lines known to be driven by ALK fusions (e.g., non-small cell lung cancer cell lines) to measure a compound's ability to inhibit cell proliferation or downstream signaling pathways. medsci.org The results help to weed out compounds with poor cell permeability or those that are rapidly metabolized or ejected from the cell. The SAR in cellular assays can sometimes differ from biochemical SAR, providing crucial insights into the drug-like properties of the analogs. nih.govacs.org
The most promising compounds are then evaluated in animal models, typically mouse xenograft models where human tumors are grown in immunocompromised mice. medsci.orgnih.gov These studies provide data on a compound's in vivo efficacy, pharmacokinetics (how the drug is absorbed, distributed, metabolized, and excreted), and tolerability.
For Envonalkib itself, extensive evaluation in human clinical trials, which can be seen as the ultimate animal model, has demonstrated its superior efficacy over the first-generation ALK inhibitor, crizotinib (B193316). In a phase III trial, Envonalkib showed a significantly longer median progression-free survival (PFS) of 24.87 months compared to 11.60 months for crizotinib. nih.gov Furthermore, Envonalkib demonstrated superior activity in the central nervous system (CNS), a common site for metastasis in ALK-positive lung cancer, with a CNS objective response rate of 78.95% in patients with baseline brain lesions, compared to just 23.81% for crizotinib. nih.gov This demonstrates successful optimization of the scaffold not only for potency but also for crucial in vivo properties like brain penetration.
Computational Chemistry Approaches for SAR Analysis
Modern drug discovery heavily utilizes computational chemistry and molecular modeling to guide and rationalize SAR studies. snmjournals.org Techniques like molecular docking are used to predict how different analogs will bind to the three-dimensional crystal structure of the ALK kinase domain. amegroups.org
These models can visualize the intricate network of interactions—hydrogen bonds, hydrophobic contacts, and electrostatic interactions—between the inhibitor and the protein. snmjournals.org For example, a docking model would show how the 2-aminopyridine core of an Envonalkib analog sits (B43327) in the ATP-binding site and forms hydrogen bonds with the backbone of key residues in the hinge region, such as Met1199 and Glu1197 (numbering may vary). amegroups.org The model can also help explain why certain modifications are beneficial or detrimental. A bulky substituent might cause a steric clash with the protein, while a different functional group might enable a new, favorable hydrogen bond, thus increasing potency. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) models can also be built. These are mathematical models that correlate the chemical structures of the analogs with their measured biological activity. medsci.org By identifying key physicochemical properties (like lipophilicity, electronic properties, and steric parameters) that influence activity, QSAR models can be used to predict the potency of new, yet-to-be-synthesized analogs, thereby helping to prioritize synthetic efforts on the most promising compounds.
Translational Research Perspectives for Novel Alk Inhibitors
Preclinical Research Guiding Subsequent Investigative Stages
Preclinical studies have been instrumental in establishing the foundational efficacy and mechanism of action of Envonalkib (B10827855) citrate (B86180), paving the way for its clinical development. In enzymatic assays, Envonalkib demonstrated a potency five times higher than that of crizotinib (B193316). researchgate.net Its inhibitory activity extends to various ALK resistance mutations, highlighting its potential to overcome treatment failure observed with earlier-generation ALK inhibitors. researchgate.netnih.gov
Key preclinical findings that guided the clinical investigation of Envonalkib citrate include:
Potent Kinase Inhibition: Envonalkib is a small-molecule tyrosine kinase inhibitor (TKI) that targets ALK, c-Met, and ROS1. researchgate.netpatsnap.com Its high potency against wild-type ALK and various resistance mutations, such as L1152R, R1275Q, L1196M, and C1156Y, suggested its superiority over existing treatments. researchgate.netnih.gov
In Vitro and In Vivo Models: Preclinical data from both cell lines and animal models supported the superiority of Envonalkib over crizotinib in ALK-driven malignancies. researchgate.netnih.gov These studies were crucial in predicting its clinical efficacy.
Central Nervous System (CNS) Activity: Preclinical evidence of Envonalkib's ability to cross the blood-brain barrier and exert its effects on brain metastases was a significant factor in its development, as CNS involvement is a common complication of ALK-positive NSCLC. researchgate.netpharmafeatures.com
The following interactive data table summarizes the inhibitory concentrations (IC50) of this compound against different ALK mutations as identified in preclinical research.
| Target | IC50 (nM) |
| Wild-type ALK | 1.96 |
| L1196M mutation | 35.1 |
| G1269S mutation | 61.3 |
Application of Preclinical Findings to Understanding Disease Pathobiology
The development of ALK inhibitors like Envonalkib has significantly contributed to our understanding of the pathobiology of ALK-positive NSCLC. The EML4-ALK fusion oncogene drives uncontrolled cell growth and proliferation. pharmafeatures.com The clinical efficacy of ALK inhibitors is often limited by the emergence of acquired resistance, which can occur through several mechanisms. researchgate.netnih.gov
Preclinical findings with Envonalkib have provided insights into these resistance mechanisms:
Secondary ALK Mutations: The most common resistance mechanism is the development of secondary mutations in the ALK kinase domain. nih.govnih.gov Envonalkib's activity against a range of these mutations underscores the importance of developing next-generation inhibitors that can overcome this challenge. researchgate.netnih.gov
Bypass Signaling Pathways: Activation of alternative signaling pathways, such as those involving EGFR, KRAS, and c-Met, can also lead to resistance. nih.gov Envonalkib's dual inhibition of ALK and c-Met may offer an advantage in overcoming resistance mediated by c-Met activation. researchgate.netnih.gov
Phenotypic Transformations: Some tumor cells can undergo an epithelial-to-mesenchymal transition (EMT), which is associated with drug tolerance. amegroups.org Further preclinical research is needed to understand how Envonalkib might impact this process.
Identification of Predictive Biomarkers for Compound Responsiveness in Preclinical Settings
The identification of predictive biomarkers is crucial for personalizing cancer therapy and ensuring that patients receive the most effective treatments. unizar.es For ALK-positive NSCLC, the presence of an ALK rearrangement is the primary biomarker for sensitivity to ALK inhibitors. nih.gov However, as resistance develops, there is a need for biomarkers that can predict responsiveness to subsequent lines of therapy. pharmafeatures.com
Preclinical research plays a vital role in identifying these biomarkers:
Molecular Profiling: High-throughput techniques can be used to analyze the molecular profiles of tumors and identify genetic or protein expression changes associated with sensitivity or resistance to Envonalkib. unizar.es
Liquid Biopsies: The analysis of circulating tumor DNA (ctDNA) from blood samples is a promising, minimally invasive method for monitoring treatment response and detecting the emergence of resistance mutations in real-time. amegroups.org Changes in ctDNA levels have been shown to correlate with treatment outcomes. amegroups.org
Patient-Derived Xenograft (PDX) Models: PDX models, where tumor tissue from a patient is implanted into mice, provide a valuable platform for studying drug response and identifying biomarkers in a system that more closely mimics the human tumor environment. nih.gov
Future research will likely focus on integrating molecular diagnostics with novel drug development to create personalized treatment strategies that can overcome the challenge of acquired resistance. pharmafeatures.com
Q & A
Q. Methodological Guidance :
- Use IRC-blinded assessments to minimize bias.
- Predefine subgroup stratification (e.g., baseline brain metastases) to ensure statistical robustness.
- Report confidence intervals and P-values with multiplicity adjustments to address Type I error .
How can researchers reconcile contradictions between this compound’s trial data and prior ALK inhibitor studies?
Advanced Research Question
Discrepancies may arise from differences in patient populations (e.g., prior therapies, biomarker status) or trial design (e.g., crossover allowances). To address contradictions:
Conduct cross-trial sensitivity analyses adjusting for covariates like prior TKI exposure or metastatic burden.
Perform meta-analyses using PRISMA guidelines, pooling individual patient data (IPD) to assess heterogeneity via I² statistics .
Validate findings through in vitro/in vivo models comparing Envonalkib’s kinase selectivity profile against older inhibitors (e.g., Crizotinib).
Example : Envonalkib’s superior efficacy in brain metastases (HR = 0.36) may conflict with studies where blood-brain barrier penetration was limited. Methodological reconciliation involves evaluating cerebrospinal fluid (CSF) drug concentrations or using neuroimaging biomarkers to confirm intracranial activity.
What experimental design considerations are critical for evaluating this compound in NSCLC patients with baseline brain metastases?
Advanced Research Question
Stratification : Pre-stratify patients by baseline brain metastasis status to ensure balanced randomization.
Endpoint Selection : Include intracranial response rate (IC-RR) and time to CNS progression as co-primary endpoints.
Imaging Protocols : Standardize MRI assessments at fixed intervals (e.g., every 8 weeks) using RECIST 1.1 criteria.
Statistical Power : Calculate sample size based on expected effect size (e.g., Envonalkib’s IC-RR of 78.95% vs. 23.81% for Crizotinib) , with ≥80% power and α = 0.05.
Q. Methodological Pitfalls :
- Avoid overfitting in small subgroups; use bootstrapping or Bayesian hierarchical models to estimate uncertainty .
How should survival data from this compound trials be analyzed to account for non-proportional hazards?
Advanced Research Question
Non-proportional hazards (e.g., delayed separation of survival curves) require alternative methods:
Restricted Mean Survival Time (RMST) : Compare area-under-curve (AUC) for survival curves up to a clinically relevant timepoint (e.g., 24 months).
Time-Dependent Cox Models : Incorporate time-varying coefficients to capture evolving hazard ratios.
Landmark Analysis : Assess survival conditional on patients remaining event-free at specific milestones (e.g., 6-month landmark) .
Application : Envonalkib’s mPFS of 24.87 months suggests prolonged benefit; RMST analysis could quantify incremental survival gains over Crizotinib beyond median estimates .
What strategies optimize detection of treatment-emergent adverse events (TEAEs) in this compound studies?
Basic Research Question
Proactive Monitoring : Use CTCAE v5.0 criteria with scheduled assessments for common TEAEs (e.g., hepatotoxicity, QTc prolongation).
Longitudinal Analysis : Apply mixed-effects models to track TEAE severity over time.
Causality Assessment : Differentiate drug-related events via rechallenge protocols or pharmacokinetic/pharmacodynamic (PK/PD) modeling.
Evidence : While specific TEAE data for Envonalkib is limited in provided evidence, methodological rigor from comparable trials (e.g., adjudication committees for severe events) is critical .
How can researchers design preclinical studies to elucidate this compound’s mechanism of action in ALK-resistant NSCLC?
Advanced Research Question
In Vitro Models : Use patient-derived ALK-mutant cell lines with resistance mutations (e.g., ALK G1202R). Assess Envonalkib’s IC50 versus comparator inhibitors.
Transcriptomic Profiling : Perform RNA sequencing to identify downstream pathways (e.g., MAPK/ERK) modulated by Envonalkib.
In Vivo Validation : Employ PDX (patient-derived xenograft) models with serial biopsies to track tumor evolution under treatment .
Translational Insight : Envonalkib’s prolonged DoR (25.82 months) suggests durable target inhibition; preclinical models should quantify target engagement duration using pharmacodynamic biomarkers.
What systematic review methodologies are recommended to contextualize this compound’s efficacy within the ALK inhibitor landscape?
Advanced Research Question
Search Strategy : Query MEDLINE, Embase, and Web of Science using terms like “ALK inhibitor” AND “NSCLC” AND (“brain metastases” OR “resistance”). Apply snowballing to capture grey literature .
Data Synthesis : Use network meta-analysis (NMA) to rank Envonalkib against other TKIs (e.g., Lorlatinib, Brigatinib) for outcomes like mPFS and intracranial response.
Bias Assessment : Apply GRADE criteria to evaluate certainty of evidence, highlighting Envonalkib’s phase III data as high-quality .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
